Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
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Overview
Description
Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring Pyridazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves the reaction of diethyl azodicarboxylate with a suitable diene in a hetero-Diels–Alder reaction. This reaction is often carried out under thermal conditions, and the resulting cycloadduct is then subjected to hydrogenation over palladium–carbon to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl azodicarboxylate, palladium–carbon, and various nucleophiles for substitution reactions. Reaction conditions typically involve thermal or catalytic processes.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2,3,4,5-Tetrahydropyridazine-3-carboxylic acid: The carboxylic acid derivative of the compound.
Substituted pyridazine derivatives: Various derivatives with different substituents on the pyridazine ring.
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group can also affect the compound’s solubility and stability, making it distinct from its methyl ester and carboxylic acid counterparts .
Properties
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyridazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h5-6,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPOOVOQHHLWMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665163 |
Source
|
Record name | Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113375-01-2 |
Source
|
Record name | Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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